Cl.CS(=O)(=O)N1CCCC(CN)C1
. The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H
. The synthesis of (1-(Methylsulfonyl)piperidin-3-yl)methanamine generally involves several key steps:
In industrial settings, these reactions are scaled up in large reactors with precise control over temperature, pressure, and reaction times to ensure consistent quality and yield.
The molecular structure of (1-(Methylsulfonyl)piperidin-3-yl)methanamine consists of a six-membered piperidine ring containing one nitrogen atom, with a methylsulfonyl group () attached at the 1-position and a methanamine group () at the 3-position.
X-ray crystallography has been employed to study similar compounds, revealing insights into their three-dimensional conformations and intermolecular interactions.
(1-(Methylsulfonyl)piperidin-3-yl)methanamine can undergo various chemical reactions:
The mechanism of action for (1-(Methylsulfonyl)piperidin-3-yl)methanamine is primarily studied in relation to its potential biological activities. It is hypothesized that the compound may interact with various biological targets due to its ability to form hydrogen bonds via its amine group and engage in electrostatic interactions through its sulfonyl moiety.
The physical and chemical properties of (1-(Methylsulfonyl)piperidin-3-yl)methanamine include:
These properties are critical for understanding its behavior in various chemical environments and applications.
(1-(Methylsulfonyl)piperidin-3-yl)methanamine has diverse applications across several scientific fields:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 64768-29-2
CAS No.: 17430-12-5
CAS No.: 10110-86-8